molecular formula C14H18O3 B13920606 Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate

Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13920606
M. Wt: 234.29 g/mol
InChI Key: VFXNLKXGBSQEFG-UHFFFAOYSA-N
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Description

Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O3 It is a benzyl ester derivative of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid This compound is of interest due to its unique structural features, which include a cyclobutane ring, a hydroxyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate typically involves the esterification of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of benzyl esters can be achieved through transesterification processes. This involves the reaction of an ester with benzyl alcohol in the presence of a catalyst such as tetrabutylammonium iodide (TBAI) under mild conditions . This method is advantageous due to its simplicity and the high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-ethyl-3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of benzyl 3-ethyl-3-hydroxycyclobutanol.

    Substitution: Formation of substituted benzyl esters.

Scientific Research Applications

Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the ethyl group on the cyclobutane ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzyl esters and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C14H18O3/c1-2-14(16)8-12(9-14)13(15)17-10-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3

InChI Key

VFXNLKXGBSQEFG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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